molecular formula C8HCl3N2O B139082 4-Hydroxy-2,5,6-trichloroisophthalonitrile CAS No. 28343-61-5

4-Hydroxy-2,5,6-trichloroisophthalonitrile

Cat. No.: B139082
CAS No.: 28343-61-5
M. Wt: 247.5 g/mol
InChI Key: MDQKYGOECVSPIW-UHFFFAOYSA-N
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Description

4-hydroxychlorothalonil is a member of the class of trichlorophenols that is isophthalonitrile substituted at positions 2, 4 and 5 by chloro groups and at position 6 by a hydroxy group. The major metabolite of chlorothalonil. It has a role as a bacterial xenobiotic metabolite. It is a member of trichlorophenols and a nitrile. It derives from an isophthalonitrile.

Properties

IUPAC Name

2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQKYGOECVSPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182586
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28343-61-5
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28343-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trichloro-6-hydroxy-isophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXY-2,5,6-TRICHLOROISOPHTHALONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQJ3P52AEE
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Record name 4-Hydroxychlorothalonil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-hydroxy-2,5,6-trichloroisophthalonitrile, and how is it formed?

A1: this compound (CHLOROTHALONIL-4-HYDROXY) is a major degradation product of the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). [] It is formed through the microbial and photolytic degradation of chlorothalonil in the environment. [, , , ]

Q2: What are the concerns surrounding the presence of this compound in the environment?

A2: While chlorothalonil itself is relatively immobile in soil, this compound is more polar and can leach into water sources. [] This is concerning because it has been detected in golf course green leachate, which often mixes with surface water. [] Furthermore, this compound is more persistent, mobile, and potentially more toxic than its parent compound, chlorothalonil. [] Its presence raises concerns about potential long-term ecological effects on aquatic organisms. [, ]

Q3: Can this compound be further degraded by microbes?

A3: Yes, recent research has shown that this compound can undergo complete microbial reductive dechlorination. [] This process involves the sequential removal of chlorine atoms, ultimately leading to the formation of 4-hydroxy-isophthalonitrile. []

Q4: Which microorganisms are involved in the degradation of this compound?

A4: Dehalogenimonas species have been identified as key players in the reductive dechlorination of this compound. [] Their abundance significantly increased during the degradation process, indicating their role in utilizing this compound as a terminal electron acceptor for organohalide respiration. [] Other microbial populations, such as Syntrophobacter, Acetobacterium, and Methanosarcina spp., were also present and likely play supporting roles in this process. []

Q5: Does repeated application of chlorothalonil affect its degradation and the accumulation of this compound in soil?

A5: Yes, studies have shown that repeated application of chlorothalonil can suppress its degradation in soil. [] This leads to the accumulation of this compound in the soil. [] This suppression is believed to be partly due to the toxic effects of this compound on soil microorganisms responsible for chlorothalonil degradation. []

Q6: Can this compound be degraded by photochemical processes?

A6: Yes, research has demonstrated that this compound can be photodegraded. [, ] Exposure to sunlight, particularly in the presence of nanometer TiO2, can accelerate this degradation process. [] This photodegradation effectively breaks down the compound, preventing the accumulation of this compound. []

Q7: What analytical techniques are used to detect and quantify chlorothalonil and this compound?

A7: Various analytical techniques have been employed for the detection and quantification of chlorothalonil and this compound in environmental and food samples. These include:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used after extraction and derivatization of the compounds. [, , , ]
  • High-performance liquid chromatography (HPLC): HPLC with UV detection has been utilized for analyzing these compounds in water samples. []
  • Liquid chromatography-mass spectrometry (LC/MS) with atmospheric pressure photoionization (APPI): This method offers high sensitivity and simplicity for analyzing chlorothalonil and this compound in various matrices. []

Q8: What are the implications of detecting this compound in cord blood samples?

A8: The recent detection of this compound in cord blood samples raises concerns about potential fetal exposure to this chlorothalonil metabolite. [] This finding highlights the ability of some chlorothalonil degradation products to cross the placental barrier and potentially impact fetal development. [] Further research is needed to fully understand the potential health implications of this exposure pathway.

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